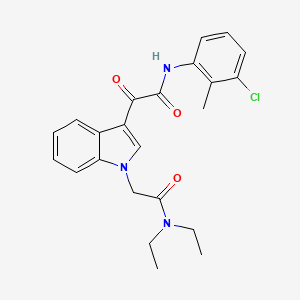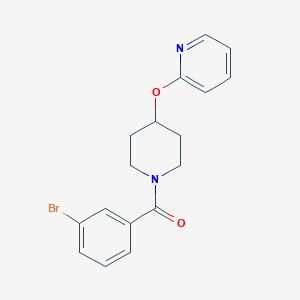![molecular formula C25H19F2N3O2 B2578967 3-(4-Fluorophenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxypyrazolo[4,3-c]quinoline CAS No. 866728-29-2](/img/structure/B2578967.png)
3-(4-Fluorophenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxypyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluorophenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxypyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C25H19F2N3O2 and its molecular weight is 431.443. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Fluorophenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxypyrazolo[4,3-c]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Fluorophenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxypyrazolo[4,3-c]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fluorescence and Biological Systems Study
Quinoline derivatives, including structures similar to 3-(4-Fluorophenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxypyrazolo[4,3-c]quinoline, are recognized for their efficiency as fluorophores. These compounds are extensively utilized in biochemistry and medicine to explore various biological systems. Their applications are particularly valuable in DNA fluorophores research, where the quest for new compounds that are more sensitive and selective remains crucial. The search for novel quinoline derivatives is motivated by their potential as antioxidants and radioprotectors, highlighting their significance in scientific research aimed at understanding and enhancing human health (Aleksanyan & Hambardzumyan, 2013).
Anticancer Drug Potential
The synthesis and study of quinoline derivatives, such as isoxazolquinoxaline, exhibit considerable interest due to their industrial and pharmaceutical applications, including anticancer drug potential. Research on new quinoline derivatives, like the isoxazolquinoxalin (IZQ), involves comprehensive analyses, including crystal structure, DFT calculations, and docking studies. These studies aim to assess the compounds' efficacy as anticancer agents, underscoring the broader scientific research applications of quinoline derivatives in developing novel therapeutic solutions (Abad et al., 2021).
Green Chemistry Synthesis
Innovations in green chemistry have led to the development of environmentally friendly synthesis methods for quinoline derivatives. A notable example is the microwave-assisted, multi-component synthesis of pyrazolo-[3,4-b]-quinolines, which emphasizes operational simplicity, mild reaction conditions, and the absence of by-product formation. This approach not only supports the sustainable production of these compounds but also opens new avenues for their application in scientific research, particularly in fields requiring specific quinoline derivatives (Khumalo et al., 2019).
Fluorescence Quenching and Protonation Studies
The reversible quenching of fluorescence from pyrazolo[3,4-b]quinoline derivatives by protonation presents intriguing possibilities for their use in light-emitting devices. This property, where fluorescence can be efficiently quenched and recovered, suggests a dynamic and selective mechanism that could be harnessed in the development of sensitive and adaptable materials for optoelectronics (Mu et al., 2010).
Antitubercular Agents
Quinoline derivatives have also been investigated for their potential as antitubercular agents. Novel hexahydro-2H-pyrano[3,2-c]quinoline analogues, derived from quinoline structures, have shown promising in vitro antimycobacterial activity. This research area highlights the compound's potential in addressing global health issues, such as tuberculosis, by providing new therapeutic options (Kantevari et al., 2011).
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxypyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F2N3O2/c1-31-22-11-19-21(12-23(22)32-2)30(13-15-4-3-5-18(27)10-15)14-20-24(28-29-25(19)20)16-6-8-17(26)9-7-16/h3-12,14H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNMZCKNDACLSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NN=C(C3=CN2CC4=CC(=CC=C4)F)C5=CC=C(C=C5)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxypyrazolo[4,3-c]quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2,6-Difluorophenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2578885.png)
![4-bromo-2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol](/img/structure/B2578890.png)
![(2-Methoxypyridin-3-yl)(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2578891.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethylbenzamide](/img/structure/B2578897.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-{thieno[3,2-b]pyridin-6-yl}prop-2-enamide](/img/structure/B2578900.png)
![Ethyl 6-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2578901.png)
![2-Methyl-5-({2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyridine](/img/structure/B2578903.png)
![8-(2-furylmethyl)-1-methyl-3-(4-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2578904.png)


